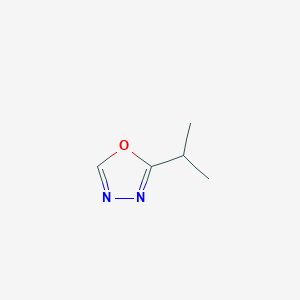

2-Isopropyl-1,3,4-oxadiazole

Descripción general

Descripción

2-Isopropyl-1,3,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of isopropyl hydrazine with a carboxylic acid derivative under dehydrating conditions. The reaction can be catalyzed by agents such as phosphorus oxychloride or thionyl chloride, which facilitate the formation of the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions: 2-Isopropyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxadiazole N-oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into corresponding amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazoles with different functional groups.

Aplicaciones Científicas De Investigación

Anticancer Applications

The 1,3,4-oxadiazole scaffold, including 2-isopropyl-1,3,4-oxadiazole, has been extensively studied for its anticancer properties. Numerous derivatives have shown promising results against various cancer cell lines.

Case Studies

- Zheng et al. synthesized novel derivatives that showed significant telomerase inhibitory activity against gastric cancer cell lines with IC50 values around 2.3 µM .

- Salahuddin et al. tested various substituted oxadiazoles for anticancer activity and found compounds with over 95% growth inhibition against CNS and renal cancer cell lines .

Antimicrobial Properties

This compound derivatives have also demonstrated antimicrobial activity against various pathogens.

Case Studies

- A study indicated that certain oxadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with IC50 values ranging from 1.95 to 4.24 μM .

Table of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-Isopropyl-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression regulation, respectively.

Pathway Modulation: It can modulate signaling pathways like the NF-kB pathway, which plays a role in inflammation and immune response.

Comparación Con Compuestos Similares

1,2,4-Oxadiazole: Another isomer with similar biological activities but different chemical properties.

1,2,5-Oxadiazole: Known for its use in energetic materials and explosives.

1,3,4-Thiadiazole: Contains sulfur instead of oxygen, exhibiting different reactivity and applications.

Uniqueness: 2-Isopropyl-1,3,4-oxadiazole is unique due to the presence of the isopropyl group, which enhances its lipophilicity and ability to interact with biological membranes. This makes it a valuable compound in drug design and development, offering distinct advantages over its isomers and analogs.

Actividad Biológica

2-Isopropyl-1,3,4-oxadiazole is a member of the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects based on recent studies.

Overview of Biological Activities

-

Anticancer Activity :

- The oxadiazole scaffold has been extensively studied for its anticancer properties. Compounds containing the 1,3,4-oxadiazole moiety have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have been reported to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells. Studies have demonstrated that certain derivatives exhibit IC50 values as low as 1.1 µM against MCF-7 (breast cancer) cell lines .

-

Antimicrobial Activity :

- The antimicrobial potential of this compound derivatives has been confirmed through various studies. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.78 to 4 µg/mL . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

- Anti-inflammatory and Analgesic Effects :

- Other Pharmacological Activities :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Key factors affecting activity include:

- Substituents on the Oxadiazole Ring : The presence of electron-donating or electron-withdrawing groups can enhance or diminish biological activity.

- Hybridization with Other Scaffolds : Combining oxadiazole with other pharmacophores has resulted in compounds with improved potency and selectivity against specific biological targets .

Case Study 1: Anticancer Activity

A series of this compound derivatives were synthesized and evaluated for their anticancer activity against several cell lines including MCF-7 and HepG2. The most potent compound showed an IC50 value of 1.1 µM against MCF-7 cells and demonstrated effective TS inhibition .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various oxadiazole derivatives, a compound with a pyridine nucleus exhibited significant activity against Mycobacterium tuberculosis, with MIC values between 4–8 µM. Molecular docking studies suggested strong binding affinity to the target enzyme involved in fatty acid biosynthesis .

Data Tables

Propiedades

IUPAC Name |

2-propan-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4(2)5-7-6-3-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKCETRGBFKTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440610 | |

| Record name | 2-isopropyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149324-24-3 | |

| Record name | 2-isopropyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.